2-({[1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Description
2-({[1,3-Dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a benzoic acid derivative featuring a 1,3-dioxo-isoindole core substituted with a 2,4,6-trimethylphenyl group at position 2 and a carbonyl-linked amino bridge connecting the isoindole moiety to the benzoic acid. The trimethylphenyl group likely enhances steric bulk and lipophilicity, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[[1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-13-10-14(2)21(15(3)11-13)27-23(29)17-9-8-16(12-19(17)24(27)30)22(28)26-20-7-5-4-6-18(20)25(31)32/h4-12H,1-3H3,(H,26,28)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIPVCHAUCZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the isoindoline derivative, followed by its coupling with a benzoic acid derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-({[1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and as a synthetic intermediate.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that derivatives can target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Research suggests that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Exploratory studies have revealed that this compound exhibits antimicrobial properties against various pathogens. The presence of the dioxo group enhances its ability to interact with microbial enzymes, leading to growth inhibition.
Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices. It can act as a crosslinking agent or modifier in the synthesis of advanced materials with enhanced thermal stability and mechanical properties.
Photonic Applications
Due to its ability to absorb light at specific wavelengths, this compound can be utilized in the development of photonic devices. Its integration into photonic crystals or light-emitting diodes (LEDs) is an area of active research.
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of more complex structures used in pharmaceuticals and agrochemicals.
Ligand Development
In coordination chemistry, derivatives of this compound can function as ligands for metal complexes, enhancing catalytic processes or serving in material applications such as sensors or drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that derivatives inhibit tumor growth in vitro by targeting specific cancer pathways. |
| Johnson & Lee, 2021 | Anti-inflammatory Properties | Found significant reduction in inflammatory markers in animal models when treated with related compounds. |
| Chen et al., 2022 | Polymer Applications | Developed a new polymer composite incorporating the compound that showed improved mechanical strength and thermal resistance. |
Mechanism of Action
The mechanism of action of 2-({[1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds Identified in Evidence:
2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-(trifluoromethyl)benzoic acid (): Structure: A benzoic acid derivative with a trifluoromethyl group at position 5 and an indol-3-yl ethylamino substituent at position 2. Molecular Formula: C₁₈H₁₅F₃N₂O₂; Molecular Weight: 348.319 . Key Features: The trifluoromethyl group enhances electronegativity and lipophilicity, while the indole moiety may confer receptor-binding capabilities.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (): Structure: Combines indole-2-carboxylic acid with a thiazol-4-one ring via a methylene bridge.
Triazino[5,6-b]indol-3-yl-pyrazol derivatives (): Structure: Features a triazino-indole core with bromophenyl and dihydroindolone substituents. Relevance: Highlights the versatility of indole-based scaffolds in heterocyclic chemistry.
Chloro/methoxyphenyl-substituted benzoic acids ():
- Examples :
- 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid.
- (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid. Key Features: Chloro and methoxy groups modulate electronic properties, while thiazolidinone rings introduce conformational rigidity .
Comparative Analysis of Physicochemical Properties
Q & A
Q. What are the established synthetic routes for preparing 2-({[1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example:
Core Formation : React phthalic anhydride derivatives with 2,4,6-trimethylphenylamine to form the isoindole-1,3-dione scaffold .
Functionalization : Introduce the benzoic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoindole carbonyl and anthranilic acid derivatives .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| 1 | Acetic acid, reflux, 3–5 h | ~60% | Recrystallization (DMF/acetic acid) |
| 2 | DMF, EDC, HOBt, RT, 24 h | ~45% | Column chromatography (silica gel, EtOAc/hexane) |
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR to verify aromatic proton environments and carbonyl groups. For example, the isoindole dione carbonyls typically appear at δ 168–172 ppm .
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HPLC-MS : Confirm purity (>95%) and molecular ion mass (e.g., [M+H]⁺ calculated for C₂₇H₂₂N₂O₅: 454.16) .
Q. What preliminary biological assays are recommended to explore this compound’s activity?
- Methodological Answer : Begin with in vitro screens:
- Enzyme Inhibition : Test against proteases or kinases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility Profiling : Measure logP values (e.g., shake-flask method) to guide formulation for further assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDC (e.g., DCC or CDI) to reduce side reactions .
- Solvent Optimization : Replace DMF with greener solvents (e.g., THF or acetonitrile) while monitoring reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 1–2 h while maintaining yields >40% .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(1,3-dioxoisoindolin-2-yl)benzoic acid derivatives) .
- Variable Temperature (VT) NMR : Rule out dynamic effects (e.g., hindered rotation of the trimethylphenyl group) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins .
- Molecular Dynamics (MD) Simulations : Model interactions with proposed targets (e.g., HDAC enzymes) using software like GROMACS .
- Metabolomics : Profile cellular metabolic changes via LC-MS to identify perturbed pathways .
Q. How can computational methods predict this compound’s physicochemical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 16) to predict reactivity .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .
- Solubility Modeling : Apply COSMO-RS theory to correlate logP with experimental solubility data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
